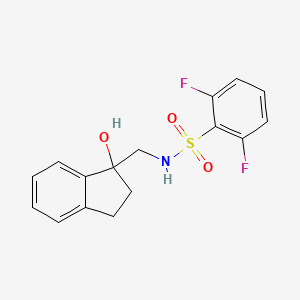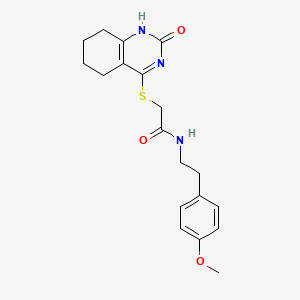![molecular formula C16H18N6O3 B2409437 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034372-98-8](/img/structure/B2409437.png)
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of this compound involves a multi-step synthetic process, typically starting from commercially available starting materials. Each step in the synthesis needs to be carefully controlled to ensure the correct formation of the desired product. The specifics of these steps, including the types of reagents used, the reaction conditions such as temperature and pH, and purification methods, are crucial to obtain a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the synthesis of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" would be scaled up. This requires optimization of the synthetic routes to make the process cost-effective and environmentally friendly. Industrial methods often involve automated and continuous flow systems to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions It Undergoes
This compound can undergo a variety of chemical reactions, including but not limited to:
Oxidation: : Transformations that involve the increase in oxidation state of the compound.
Reduction: : Reactions leading to the decrease in oxidation state.
Substitution: : Reactions where an atom or group of atoms is replaced by another atom or group.
Common Reagents and Conditions Used
The specific reagents and conditions depend on the desired transformation. For example, oxidation might be carried out using agents like potassium permanganate or chromium trioxide under controlled conditions. Reduction could involve reagents such as lithium aluminium hydride or catalytic hydrogenation. Substitution reactions might use a variety of nucleophiles or electrophiles depending on the site of the reaction.
Major Products Formed
The products formed from these reactions can vary widely. In some cases, you might get derivatives that retain the core structure with modifications, while in other reactions, the changes might lead to significant structural alterations, resulting in entirely new compounds with distinct properties.
科学的研究の応用
In Chemistry
The unique structure of "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" makes it an interesting subject for chemical research. It can be used as a precursor for the synthesis of other complex molecules and as a model compound for studying reaction mechanisms.
In Biology
In biological research, this compound might be used to investigate cellular processes and interactions. Its structure could interact with various biomolecules, making it a potential candidate for biochemical studies.
In Medicine
The potential therapeutic applications of this compound are an area of active research. Its ability to interact with specific molecular targets could make it a candidate for drug development, particularly if it shows activity against certain diseases or conditions.
In Industry
Industrially, this compound could have applications in the production of materials, catalysis, or as an intermediate in the synthesis of other valuable compounds.
作用機序
Molecular Targets and Pathways
The mechanism by which "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological outcomes.
類似化合物との比較
Similar Compounds
To highlight the uniqueness of this compound, it can be compared with structurally similar compounds:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
N-(2-(2,4-dioxo-1,2-dihydro-3H-pyrido[2,3-d]pyrimidin-3-yl)ethyl)-1H-pyrazole-4-carboxamide
Highlighting Uniqueness
What makes "N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide" unique is its specific structural features and the functional groups it contains, which may confer distinctive reactivity and interaction profiles compared to other similar compounds.
特性
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-12(10(2)21(3)20-9)14(23)18-7-8-22-15(24)11-5-4-6-17-13(11)19-16(22)25/h4-6H,7-8H2,1-3H3,(H,18,23)(H,17,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQLKYKMLOUNKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2409354.png)


![1-(4-Nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2409358.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2409359.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2409361.png)

![2-Chloro-N-[[4-(4-chlorophenyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2409366.png)



![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

